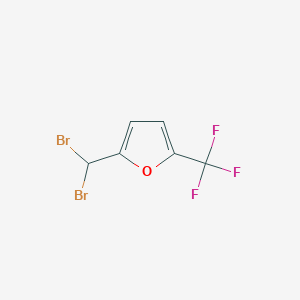
Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibromomethyl)-5-(trifluoromethyl)furan is an organic compound that features both bromine and fluorine atoms attached to a furan ring. The presence of these halogen atoms imparts unique chemical properties to the compound, making it of interest in various fields of research and industry. The trifluoromethyl group, in particular, is known for its influence on the lipophilicity and metabolic stability of molecules, which can be advantageous in pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibromomethyl)-5-(trifluoromethyl)furan typically involves the introduction of bromine and trifluoromethyl groups onto a furan ring. One common method is the radical trifluoromethylation of furan derivatives, followed by bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Dibromomethyl)-5-(trifluoromethyl)furan can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-(Dibromomethyl)-5-(trifluoromethyl)furan has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and interactions.
Medicine: Its potential as a pharmaceutical intermediate is of interest due to the influence of the trifluoromethyl group on drug properties.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(dibromomethyl)-5-(trifluoromethyl)furan involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. Additionally, the bromine atoms can participate in various chemical transformations, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-5-(trifluoromethyl)furan: Similar structure but with one less bromine atom.
2-(Dibromomethyl)-5-(fluoromethyl)furan: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
2-(Dibromomethyl)-5-(chloromethyl)furan: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both dibromomethyl and trifluoromethyl groups in 2-(dibromomethyl)-5-(trifluoromethyl)furan imparts unique chemical properties that are not found in the similar compounds listed above. These properties include enhanced lipophilicity, metabolic stability, and potential for diverse chemical transformations .
Properties
CAS No. |
17515-78-5 |
|---|---|
Molecular Formula |
C6H3Br2F3O |
Molecular Weight |
307.89 g/mol |
IUPAC Name |
2-(dibromomethyl)-5-(trifluoromethyl)furan |
InChI |
InChI=1S/C6H3Br2F3O/c7-5(8)3-1-2-4(12-3)6(9,10)11/h1-2,5H |
InChI Key |
NLQCGYDJWDYSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




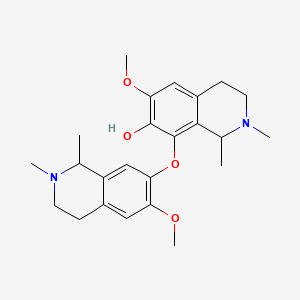
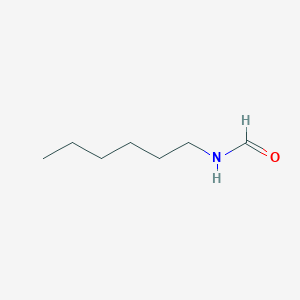
![4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12813278.png)

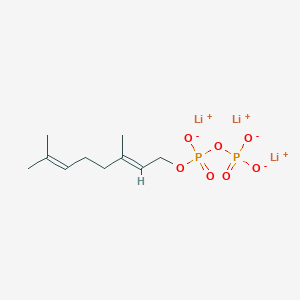


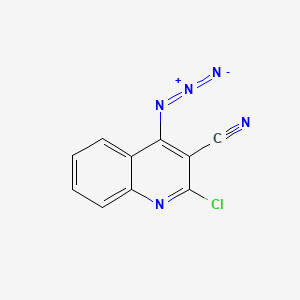
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)
![Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-;Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-](/img/structure/B12813301.png)

![2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B12813306.png)
